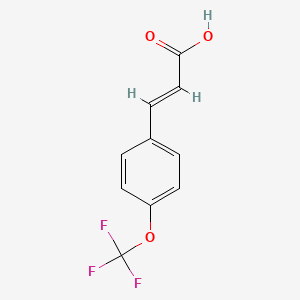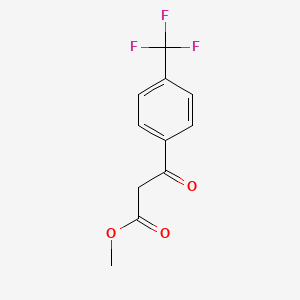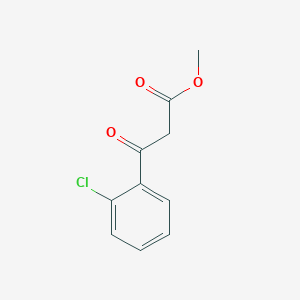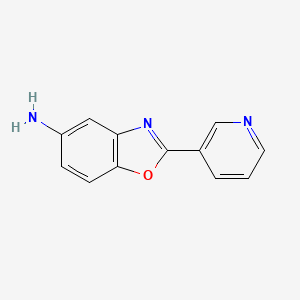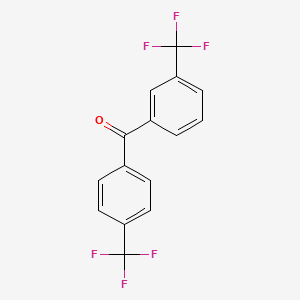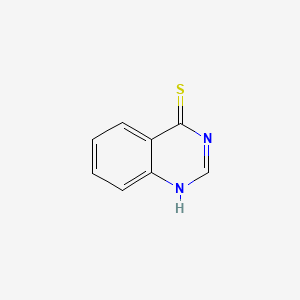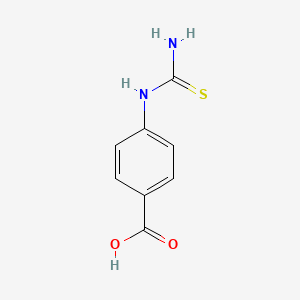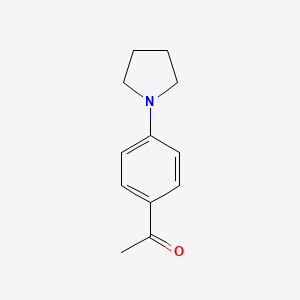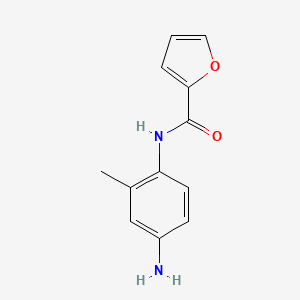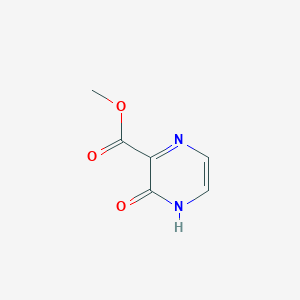
Methyl 2-hydroxy-3-pyrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-pyrazinecarboxylate is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a derivative of pyrazinecarboxylic acid and is known for its applications in various scientific research fields.
作用机制
Target of Action
Methyl 2-hydroxy-3-pyrazinecarboxylate, also known as Methyl 3-hydroxypyrazine-2-carboxylate, is a derivative of pyrazinecarboxylic acid . Pyrazine derivatives have been found to exhibit numerous pharmacological effects, including antimicrobial and antifungal properties . .
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .
Biochemical Pathways
Given the broad range of effects exhibited by pyrazine derivatives, it is likely that multiple pathways are impacted .
Result of Action
Pyrazine derivatives are known to have a wide variety of pharmacological properties, including antimicrobial, antifungal, and potentially antitumor effects .
生化分析
Biochemical Properties
Methyl 2-hydroxy-3-pyrazinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving nucleophilic substitution and oxidation . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-pyrazinecarboxylate can be synthesized through the esterification of 2-hydroxy-3-pyrazinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazinecarboxylate derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazinecarboxylate derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazinecarboxylate compounds.
科学研究应用
Methyl 2-hydroxy-3-pyrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various fine chemicals and as an intermediate in organic synthesis.
相似化合物的比较
- Methyl 3-hydroxy-2-pyrazinecarboxylate
- Methyl 5-methylpyrazine-2-carboxylate
- Methyl 6-methoxy-2-pyrazinecarboxylate
Comparison: Methyl 2-hydroxy-3-pyrazinecarboxylate is unique due to the position of the hydroxyl group on the pyrazine ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific research applications .
属性
IUPAC Name |
methyl 2-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBNSIFWJGXBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363833 |
Source


|
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-20-3 |
Source


|
| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

